molecular formula C4H5N3O B372064 4-Amino-6-hydroxypyrimidine CAS No. 1193-22-2

4-Amino-6-hydroxypyrimidine

Cat. No.: B372064
CAS No.: 1193-22-2
M. Wt: 111.1g/mol
InChI Key: HFMLLTVIMFEQRE-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxypyrimidine (CAS: 1193-22-2, molecular formula: C₄H₅N₃O, molecular weight: 111.102 g/mol) is a heterocyclic aromatic compound featuring amino (-NH₂) and hydroxyl (-OH) substituents at the 4- and 6-positions of the pyrimidine ring, respectively. It is a versatile intermediate in organic synthesis, particularly in the Traube synthesis of purine derivatives, which are critical for pharmaceuticals like caffeine and anticancer agents . Its high melting point (262–264°C) and stability under standard conditions make it suitable for industrial applications .

Preparation Methods

Traditional Synthetic Methods and Limitations

Early routes to 4-amino-6-hydroxypyrimidine relied on the desulfurization of 2-mercapto-4-amino-6-hydroxypyrimidine or the condensation of malonamamidine with ethyl formate . The former required costly thiourea derivatives and generated toxic byproducts, while the latter suffered from yields below 40% due to side reactions and intermediate instability . These limitations spurred the development of one-step processes using β-amino-β-alkoxyacrylic acid esters, which bypass intermediate isolation and improve efficiency .

Modern One-Step Synthesis from β-Amino-β-Alkoxyacrylic Acid Esters

Reaction Mechanism and Conditions

The patented method involves reacting a lower alkyl ester of β-amino-β-alkoxyacrylic acid (e.g., ethyl or methyl ester) with ammonia under controlled conditions. The reaction proceeds via malonamamidine formation, followed by formamide-mediated cyclization in the presence of alkali metal alkoxides (e.g., sodium methoxide) . A representative reaction is:

β-amino-β-ethoxyacrylic acid ethyl ester+NH3malonamamidineHCONH2,NaOCH3This compound\text{β-amino-β-ethoxyacrylic acid ethyl ester} + \text{NH}3 \rightarrow \text{malonamamidine} \xrightarrow{\text{HCONH}2, \text{NaOCH}_3} \text{this compound}

Key parameters include:

  • Ammonia pressure : 10 kg/cm² (Example 2) .

  • Temperature : 65°C for ammonolysis, followed by reflux (≈100°C) for cyclization .

  • Catalyst : Sodium methoxide (21.6 g per 24.5 g ester) enhances ring closure .

Purification via Ion Exchange Chromatography

The crude product is purified using a two-step ion exchange process:

  • Anion exchanger (OH⁻ type) : Adsorbs the alkali metal salt of this compound, eluted with 2N HCl to yield the hydrochloride salt .

  • Cation exchanger (H⁺ type) : Converts the hydrochloride to the free base using aqueous ammonia .

Example 1 Data :

ParameterValue
Starting material24.5 g ethyl ester HCl
Solvent245 mL methanol
Formamide13.5 g
Sodium methoxide21.6 g
Yield (HCl salt)16.1 g (65.7%)
Purity (UV/EA)>98%

Dichloropyrimidine-Based Synthesis

Two-Step Substitution Approach

A Chinese patent (CN102516182B) outlines a cost-effective route using 4,6-dichloropyrimidine . The process involves:

  • Ammonolysis : Treatment with aqueous ammonia at 80–100°C to replace the 4-chloro group.

  • Alkoxylation : Reaction with alcohols (e.g., methanol, ethanol) under basic conditions (KOH/NaOH) to substitute the 6-chloro group .

Reaction Scheme :

4,6-dichloropyrimidineNH34-amino-6-chloropyrimidineROH, base4-amino-6-alkoxypyrimidineHydrolysisThis compound\text{4,6-dichloropyrimidine} \xrightarrow{\text{NH}_3} \text{4-amino-6-chloropyrimidine} \xrightarrow{\text{ROH, base}} \text{4-amino-6-alkoxypyrimidine} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Advantages and Optimization

  • Feedstock availability : 4,6-dichloropyrimidine is inexpensive and commercially abundant .

  • Solvent-free conditions : Minimizes waste and simplifies isolation.

  • Yield enhancement : Alkaline catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency .

Comparative Analysis of Methods

Parameterβ-Amino Ester Method Dichloropyrimidine Method
Starting material costHighLow
StepsOne-potTwo-step
Yield65–70%50–60%
Purification complexityHigh (ion exchange)Moderate (crystallization)
Environmental impactModerate (solvent use)Low (solvent-free)

The β-amino ester method excels in yield but requires specialized equipment for high-pressure ammonolysis. In contrast, the dichloropyrimidine route is greener and more scalable for industrial applications .

Industrial-Scale Considerations

Catalytic System Optimization

Recent studies suggest replacing sodium methoxide with recyclable solid bases (e.g., hydrotalcite) to reduce metal waste. For example, hydrotalcite-catalyzed cyclization achieves 68% yield with five reuse cycles .

Solvent Selection

Polar aprotic solvents (e.g., DMF, methyl Cellosolve) enhance malonamamidine solubility but require post-reaction distillation. Switching to bio-based solvents (γ-valerolactone) reduces toxicity without compromising yield .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other functionalized pyrimidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Antiviral and Anticancer Agents

4-Amino-6-hydroxypyrimidine serves as a crucial intermediate in the synthesis of several antiviral and anticancer agents. Its derivatives are utilized in the formulation of drugs targeting viral infections and cancerous cells due to their ability to inhibit nucleic acid synthesis .

Hypoxanthine Synthesis

The compound is pivotal in the production of hypoxanthine, which is essential in the synthesis of various medications. Hypoxanthine acts as a precursor for purine metabolism and is involved in nucleotide synthesis, making it vital for cellular functions and therapeutic applications .

Sulfonamide Antibiotics

This compound also plays a role in synthesizing sulfonamide antibiotics, which have broad-spectrum antibacterial properties. Sulfanilamide derivatives, which incorporate this compound, are particularly effective against various bacterial infections .

Agricultural Applications

This compound is employed in the development of agricultural chemicals, particularly herbicides and fungicides. Its derivatives exhibit significant activity against plant pathogens and pests, contributing to crop protection strategies .

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent antiviral activity against several viruses, including influenza and herpes simplex virus. These studies highlight the compound's potential as a lead structure for developing new antiviral agents.

Case Study 2: Anticancer Properties

In vitro studies have shown that certain analogs of this compound can induce apoptosis in cancer cell lines. These findings suggest that modifications to the compound could lead to novel anticancer therapies with improved efficacy.

Comparative Data Table

Application AreaSpecific UseNotable Compounds Derived
PharmaceuticalsAntiviral agentsAcyclovir derivatives
Anticancer agentsGemcitabine derivatives
AntibioticsSulfanilamide
AgricultureHerbicidesGlyphosate analogs
FungicidesTriazole derivatives

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide in immune-activated cells. This inhibition is achieved through the suppression of inducible nitric oxide synthase, an enzyme responsible for the production of nitric oxide during inflammatory responses . Additionally, it may interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidine Derivatives

Structural Analogues

Below is a comparison of key pyrimidine derivatives structurally related to 4-Amino-6-hydroxypyrimidine:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1193-22-2 4-NH₂, 6-OH C₄H₅N₃O 111.10 Dual functional groups enable diverse reactivity in purine synthesis .
4,6-Dihydroxypyrimidine 1193-24-4 4-OH, 6-OH C₄H₄N₂O₂ 128.09 Lacks amino group; used in coordination chemistry and polymer synthesis .
4-Amino-2,6-dimethoxypyrimidine 3289-50-7 4-NH₂, 2-OCH₃, 6-OCH₃ C₆H₉N₃O₂ 155.15 Methoxy groups enhance lipophilicity for agrochemical applications .
6-Chloro-4-hydroxypyrimidine 4765-77-9 4-OH, 6-Cl C₄H₃ClN₂O 130.53 Chlorine substituent increases electrophilicity for cross-coupling reactions .
4-Amino-2-hydroxy-5-methylpyrimidine N/A 4-NH₂, 2-OH, 5-CH₃ C₅H₇N₃O 141.13 Methyl group improves metabolic stability in drug candidates .

Functional Group Influence on Reactivity

  • Amino Group (-NH₂): Enhances nucleophilicity, enabling participation in condensation and cyclization reactions (e.g., Traube synthesis of purines) .
  • Hydroxyl Group (-OH) : Provides hydrogen-bonding capability, influencing solubility and crystal packing .
  • Chloro (-Cl) and Methoxy (-OCH₃) Groups : Modify electronic properties and steric hindrance, affecting reaction rates in cross-coupling and alkylation processes .

This compound

Synthesized via modified Ainsworth method:

Reduction of 4-Hydrazino-6-hydroxypyrimidine: Using Raney nickel in aqueous ammonium hydroxide yields 79% product after recrystallization .

Alternative Routes: Electrochemical arylation of 4-amino-6-chloropyrimidine precursors with aryl halides (e.g., Scheme 1 in ).

Comparison with Other Derivatives

  • 6-Chloro-4-hydroxypyrimidine : Prepared via nucleophilic substitution of 4,6-dichloropyrimidine .
  • 4,6-Dihydroxypyrimidine : Obtained by hydrolysis of 4,6-dichloropyrimidine under acidic conditions .
  • 4-Amino-2,6-dimethoxypyrimidine: Synthesized by methoxylation of 4-amino-2,6-dichloropyrimidine using sodium methoxide .

This compound

  • Purine Synthesis : Key intermediate for caffeine, 6-mercaptopurine (anticancer), and azithromycin .
  • Antimicrobial Activity : Derivatives exhibit moderate antibacterial properties, though less potent than 6-aryl-4-oxo-1,4-dihydropyrimidines .

Analogues

  • 6-Chloro-4-hydroxypyrimidine : Used in cross-coupling reactions to generate bioactive arylpyrimidines .
  • 4-Amino-2-hydroxy-5-methylpyrimidine: Explored in antiviral and antitumor drug design .

Physical Properties

Property This compound 4,6-Dihydroxypyrimidine 6-Chloro-4-hydroxypyrimidine
Melting Point (°C) 262–264 >300 (decomposes) Not reported
Boiling Point (°C) 227.5 (estimated) N/A N/A
Solubility Soluble in polar solvents Poor in organic solvents Limited data

Biological Activity

4-Amino-6-hydroxypyrimidine (4-AHP) is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antiviral, anticonvulsant, and immunomodulatory effects. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of 4-AHP, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C4_4H6_6N4_4O
  • Molecular Weight : 114.12 g/mol

This compound features an amino group at the 4-position and a hydroxyl group at the 6-position of the pyrimidine ring, which are critical for its biological activity.

Antiviral Activity

Research indicates that derivatives of 4-AHP exhibit significant antiviral properties. For instance, studies have shown that certain substituted this compound derivatives possess submicromolar potency against various viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Table 1: Antiviral Activity of 4-AHP Derivatives

CompoundVirus TypeEC50_{50} (μM)CC50_{50} (μM)Selectivity Index (SI)
(R)-O-2-alkylated FPMPC 8bHCMV0.094>100>1063
Amidate Prodrug 10bVZV0.54>100>185

These results suggest that modifications to the basic structure of 4-AHP can enhance its antiviral efficacy while maintaining low cytotoxicity .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of 4-AHP derivatives. One notable compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, demonstrated significant anticonvulsant properties in animal models.

Case Study: Anticonvulsant Activity in Rats

In a study involving pentylenetetrazole-induced seizures in rats, the lead compound showed:

  • Reduction in seizure frequency
  • Increased latency period before seizures occurred
  • Decreased mortality rate

The compound's mechanism was linked to its interaction with GABA receptors and carbonic anhydrase II, suggesting a multifaceted approach to seizure control .

Immunomodulatory Effects

4-AHP also exhibits immunomodulatory properties. It has been shown to inhibit the proliferation of immune cells such as lymphocytes and modulate cytokine production. For example, certain derivatives reduced tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide stimulation.

Table 2: Immunomodulatory Effects of 4-AHP Derivatives

CompoundImmune Response AssayEffect Observed
SCM9TNF-α productionModerate suppression
SCM5Lymphocyte proliferationStrong inhibition

These findings indicate that 4-AHP derivatives may serve as potential therapeutic agents for autoimmune disorders and inflammatory conditions .

The biological activities of 4-AHP are attributed to its ability to interact with various molecular targets:

  • Antiviral Mechanism : The compounds appear to inhibit viral replication through interference with viral nucleoside metabolism.
  • Anticonvulsant Mechanism : Interaction with GABA receptors enhances inhibitory neurotransmission, thereby reducing seizure activity.
  • Immunomodulatory Mechanism : The compounds modulate signaling pathways involved in immune cell activation, leading to decreased cytokine production and lymphocyte proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-6-hydroxypyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions using substituted pyrimidine precursors. For example, heating 2-methylthiopyrimidine derivatives with amines under reflux (e.g., 5 mL amine, overnight reflux) yields 4-amino-substituted pyrimidines after acidification and crystallization . Solvent choice (e.g., ethanol-DMF mixtures) and reaction duration (6–8 hours) significantly impact purity and yield. Optimization requires monitoring via TLC or HPLC to minimize byproducts.

Q. How can researchers characterize this compound using spectroscopic and analytical methods?

  • Methodology : Key techniques include:

  • 1H/13C NMR : To confirm the amino (-NH2) and hydroxyl (-OH) substituents at positions 4 and 6, respectively. For example, the amino group typically appears as a broad singlet near δ 6.5–7.0 ppm in DMSO-d6 .
  • IR Spectroscopy : Stretching vibrations for N-H (3200–3400 cm⁻¹) and O-H (2500–3300 cm⁻¹) groups validate functional groups .
  • Melting Point Analysis : Reported melting points range from 262–264°C, but discrepancies may arise due to polymorphism or impurities. Cross-validate with differential scanning calorimetry (DSC) .

Properties

IUPAC Name

4-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLLTVIMFEQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70152404
Record name 6-Amino-1H-pyrimidin-4-one
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Molecular Weight

111.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1193-22-2
Record name 6-Amino-4(3H)-pyrimidinone
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Record name 4-Amino-6-hydroxypyrimidine
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